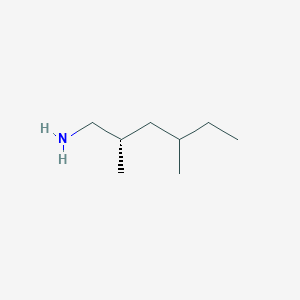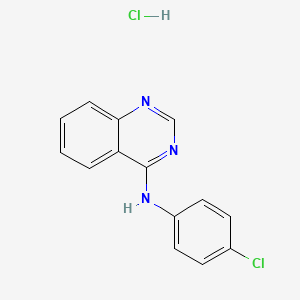![molecular formula C25H16F4N2O2S B2573149 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-54-7](/img/no-structure.png)
3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H16F4N2O2S and its molecular weight is 484.47. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antibacterial Properties
Research by More et al. (2013) delved into the synthesis of various substituted thieno[2,3-d]pyrimidines, showcasing the process from synthesizing ethyl 2-aminothiophene-3carboxylate to the final substituted thienopyrimidines, aiming to evaluate their antibacterial properties (More, Chandra, Nargund, & Nargund, 2013).
Biological Activity and Larvicidal Activity
Gorle et al. (2016) reported on the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, with a focus on their larvicidal activity against third instar larvae, demonstrating significant activity in comparison to the standard drug Malathion (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Urease Inhibition
Rauf et al. (2010) synthesized derivatives of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and evaluated their in vitro urease inhibition activity, finding that some compounds exhibited significant activity, with particular compounds showing much higher activity compared to others (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Ben Hadda, 2010).
Herbicidal Activities
A study by Huazheng (2013) focused on the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, with preliminary bioassay tests indicating that some compounds showed good herbicidal activities, particularly against Brassica napus (Huazheng, 2013).
Protoporphyrinogen IX Oxidase Inhibitors
Research by Li et al. (2005) explored the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlighting the molecular interactions and potential implications for the design of new inhibitors (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-(trifluoromethyl)benzyl and 3-fluoro-4-methylphenyl substituents.", "Starting Materials": ["2-Aminobenzothiophene", "Ethyl acetoacetate", "Trifluoroacetic anhydride", "3-Bromobenzotrifluoride", "3-Fluoro-4-methylbenzaldehyde", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["Step 1: Synthesis of 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one from 2-aminobenzothiophene and ethyl acetoacetate using trifluoroacetic anhydride as a catalyst in acetic acid.", "Step 2: Synthesis of 3-bromobenzothiophene from 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one using hydrochloric acid and sodium nitrite.", "Step 3: Synthesis of 3-(trifluoromethyl)benzyl-3-bromobenzothiophene from 3-bromobenzothiophene and 3-bromobenzotrifluoride using sodium hydride in dimethylformamide.", "Step 4: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 3-(trifluoromethyl)benzyl-3-bromobenzothiophene, 3-fluoro-4-methylbenzaldehyde, and sodium hydride in ethanol and water."]} | |
Número CAS |
893787-54-7 |
Nombre del producto |
3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C25H16F4N2O2S |
Peso molecular |
484.47 |
Nombre IUPAC |
3-(3-fluoro-4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H16F4N2O2S/c1-14-9-10-17(12-19(14)26)31-23(32)22-21(18-7-2-3-8-20(18)34-22)30(24(31)33)13-15-5-4-6-16(11-15)25(27,28)29/h2-12H,13H2,1H3 |
Clave InChI |
IEKQHXMMCGEPHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



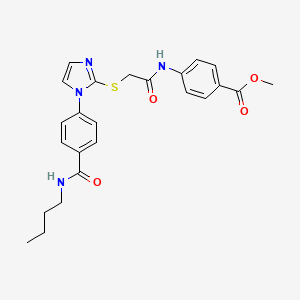
![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)
![8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol](/img/structure/B2573072.png)

![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)

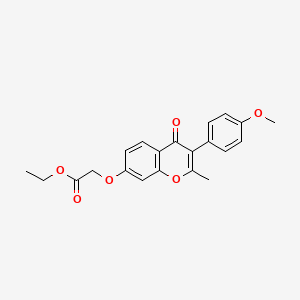
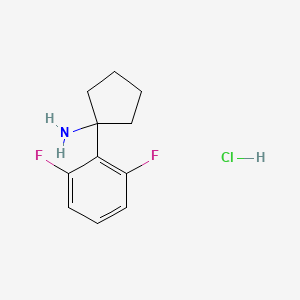
![2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)
